![molecular formula C26H31N B14328605 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile CAS No. 96660-36-5](/img/structure/B14328605.png)
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile is an organic compound with a complex structure that includes a cyclohexyl group, phenyl groups, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-pentylcyclohexylbenzene with a suitable reagent to introduce the nitrile group. This process may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as liquid crystals for display technologies.
Wirkmechanismus
The mechanism by which 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can participate in various chemical reactions, while the phenyl and cyclohexyl groups can influence the compound’s physical properties and interactions with other molecules. These interactions can affect pathways related to cell signaling, enzyme activity, and molecular recognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enoate
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
Uniqueness
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups and structural features. The presence of the nitrile group, along with the cyclohexyl and phenyl groups, gives it distinct chemical and physical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
96660-36-5 |
|---|---|
Molekularformel |
C26H31N |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
3-[4-[4-(4-pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C26H31N/c1-2-3-4-6-21-8-12-23(13-9-21)25-16-18-26(19-17-25)24-14-10-22(11-15-24)7-5-20-27/h5,7,10-11,14-19,21,23H,2-4,6,8-9,12-13H2,1H3 |
InChI-Schlüssel |
AFRNGUACLGALAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


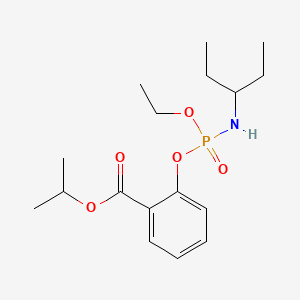
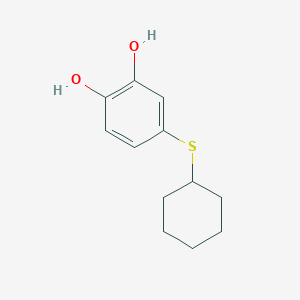

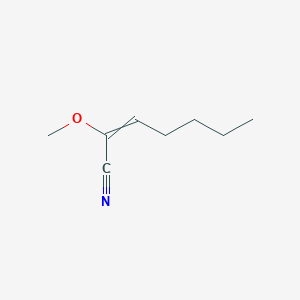
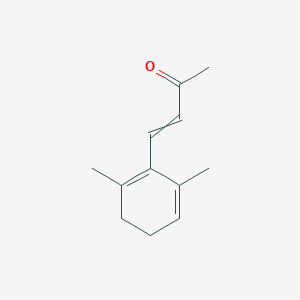
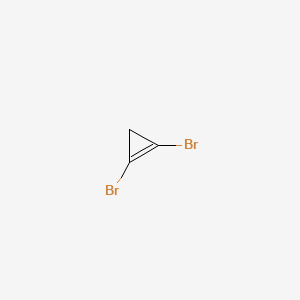
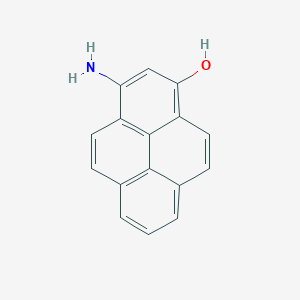
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)
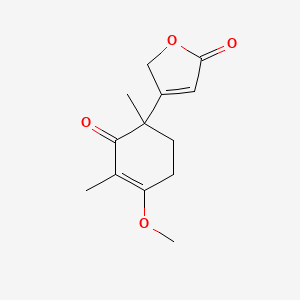

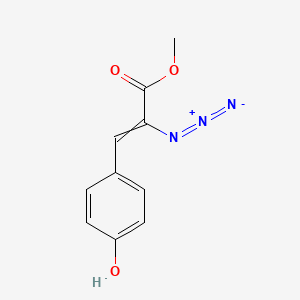
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)


